8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(2H-1,3-Benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a benzodioxole carbonyl group at the 8-position. The benzodioxole moiety comprises a fused benzene ring with two oxygen atoms in a dioxolane configuration, contributing to its electron-rich aromatic character. This structural motif is critical for its pharmacological and diagnostic applications.
The compound has been investigated for its role in neuroimaging and diagnostics when labeled with isotopes, enabling in vivo receptor visualization (neuroimaging) .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-benzodioxol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(16-11-2-1-3-12(16)6-5-11)10-4-7-13-14(8-10)19-9-18-13/h1-2,4,7-8,11-12H,3,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBHSHLRZBXREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the condensation of an aldehyde with an aromatic primary amine, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include steps such as crystallization and purification through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of materials with specific properties, such as nonlinear optical materials
Mechanism of Action
The mechanism of action of 8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets and pathways within biological systems. This interaction can lead to various effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Receptor Binding and Selectivity
- Target Compound : The benzodioxole carbonyl group likely enhances selectivity for nAChRs due to its electron-donating properties, making it suitable for neuroimaging and CNS-targeted therapies .
- 8-(Cyclopropylmethyl) Derivatives : Exhibit potent cholinergic activity, particularly in smooth muscle disorders, due to their lipophilicity and compact cyclopropane ring .
- Ethyl 8-Benzyl Derivatives : The benzyl ester group may reduce receptor affinity but improve metabolic stability, suggesting utility as synthetic intermediates .
- 8-Methyl Derivatives: The methyl group combined with hydroxy-phenylpropanoate (e.g., FDB004090) may confer dual activity at muscarinic and nicotinic receptors .
Key Research Insights
- Neuroimaging: The target compound’s labeled form enables non-invasive tracking of nAChRs in neurodegenerative diseases (e.g., Alzheimer’s) .
- Therapeutic Potential: Unlabeled derivatives show promise in treating nicotine addiction and smooth muscle disorders, with substituents dictating efficacy .
- Chemical Stability : Hydrochloride salts (e.g., CAS 1423024-34-3) offer stability for long-term storage and clinical use .
Limitations and Challenges
- Target Compound: Requires isotopic labeling facilities, limiting widespread diagnostic use .
- Structural Complexity : Synthesis of benzodioxole derivatives demands multi-step protocols, increasing production costs .
Biological Activity
8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₃H₉N₃O₃
- Molar Mass : 247.22 g/mol
- CAS Number : 1775399-14-8
The presence of the benzodioxole moiety is notable for its potential interactions with biological targets, particularly in the central nervous system.
Research indicates that compounds similar to this compound may interact with various receptors in the central nervous system, particularly G protein-coupled receptors (GPCRs). These interactions can lead to modulation of neurotransmitter systems, influencing both excitatory and inhibitory pathways.
Pharmacological Effects
-
Dopamine Transporter Inhibition :
- Studies have shown that related azabicyclo compounds can inhibit the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. This inhibition leads to increased extracellular dopamine levels, potentially contributing to stimulant effects similar to those observed with cocaine .
- Analgesic Properties :
-
Neuroprotective Effects :
- Preliminary studies indicate that certain derivatives may offer neuroprotective benefits, possibly through antioxidant mechanisms or by enhancing neurotrophic factor signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Dopamine Transport Inhibition | Increased dopamine levels | |
| Analgesic Activity | Pain relief in animal models | |
| Neuroprotection | Reduced neuronal damage in vitro |
Case Study: Analgesic Effects in Rodent Models
A study conducted by researchers examined the analgesic properties of a related compound in rat models. The results demonstrated significant pain relief compared to control groups, suggesting efficacy through a mechanism involving opioid receptor activation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors like benzodioxole derivatives and azabicyclo frameworks. The synthetic pathway often includes:
- Formation of the azabicyclo skeleton.
- Introduction of the benzodioxole carbonyl group.
- Purification and characterization via NMR and mass spectrometry.
Q & A
Q. Basic
- X-ray diffraction (XRD) : Resolves fused bicyclic geometry and substituent orientation (e.g., chair vs. envelope conformations) .
- HPLC-MS : C18 columns with 2.0 mL/min flow rates and UV detection (214–280 nm) quantify purity and detect degradation products .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes exo/endo isomers and confirms benzodioxole coupling positions .
How can computational chemistry tools aid in the design of novel analogs with improved bioactivity?
Q. Advanced
- QSAR modeling : Correlates substituent electronic properties (e.g., benzodioxole lipophilicity) with receptor binding, as applied to tropane alkaloids .
- Molecular docking : Predicts interactions with targets like monoamine transporters (e.g., 5-HT4 receptors) using AutoDock or Schrödinger Suite .
- DFT calculations : Optimizes transition states for stereoselective syntheses, reducing experimental trial-and-error .
What are the typical biological targets investigated for tropane-based compounds, and how are related assays designed?
Q. Basic
- Monoamine transporters : Radioligand binding assays (e.g., [³H]nisoxetine for norepinephrine transporters) assess inhibition potency .
- G protein-coupled receptors (GPCRs) : Functional assays (e.g., cAMP accumulation for 5-HT4 agonism) screen for partial/full agonist activity .
- Enzymatic stability : Liver microsome incubations (human/rat) evaluate metabolic resistance, with LC-MS/MS monitoring degradation .
What methodologies are effective in resolving contradictions between in vitro and in vivo pharmacological data for this compound?
Q. Advanced
- Pharmacokinetic profiling : Plasma protein binding (ultrafiltration) and brain permeability (PAMPA) assays explain bioavailability gaps .
- Metabolite identification : High-resolution mass spectrometry (HRMS) detects active/inactive metabolites, clarifying in vivo efficacy .
- Allosteric modulation studies : Negative allosteric modulator (NAM) screening (e.g., β-arrestin recruitment assays) accounts for off-target effects .
How can researchers optimize reaction yields for large-scale synthesis without compromising stereochemical purity?
Q. Advanced
- Flow chemistry : Continuous reactors minimize side reactions (e.g., epimerization) during acylation or cyclization steps .
- DoE (Design of Experiments) : Response surface methodology (RSM) identifies optimal conditions (e.g., solvent polarity, temperature) for tropane scaffold formation .
- In situ monitoring : PAT (Process Analytical Technology) tools like FTIR track intermediate stability in real time .
What strategies mitigate toxicity risks during preclinical development of tropane derivatives?
Q. Advanced
- hERG inhibition screening : Patch-clamp assays assess cardiac liability, a common issue with bicyclic amines .
- Genotoxicity panels : Ames tests and micronucleus assays evaluate mutagenic potential of benzodioxole metabolites .
- CYP inhibition profiling : Fluorescent probes (e.g., P450-Glo™) identify drug-drug interaction risks early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
